molecular formula C12H18N2O2 B7825291 3-amino-4-isopropoxy-N,N-dimethylbenzamide

3-amino-4-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B7825291
M. Wt: 222.28 g/mol
InChI Key: YYOJNGKWBZCOQM-UHFFFAOYSA-N
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Description

3-Amino-4-isopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ It is characterized by the presence of an amino group (-NH₂), an isopropoxy group (-OCH(CH₃)₂), and a dimethylamide group (-N(CH₃)₂) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-isopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline

Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.

  • Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed.

Major Products Formed:

  • Oxidation: Nitrobenzene

  • Reduction: Aniline

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

3-Amino-4-isopropoxy-N,N-dimethylbenzamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-4-isopropoxy-N,N-dimethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the isopropoxy group can influence the compound's solubility and reactivity. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-N,N-dimethylbenzamide

  • 4-Isopropoxy-N,N-dimethylbenzamide

  • 3-Amino-4-methoxy-N,N-dimethylbenzamide

Properties

IUPAC Name

3-amino-N,N-dimethyl-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)16-11-6-5-9(7-10(11)13)12(15)14(3)4/h5-8H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOJNGKWBZCOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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